3-Deoxy-3-fluoro-D-glucose-13C

Myocardial metabolism PET tracer kinetics Glucose transport

3-Deoxy-3-fluoro-D-glucose-13C is the definitive 13C-labeled probe for quantifying glucose membrane transport independent of intracellular metabolism. Unlike 2-FDG (lumped constant 0.99), 3-FDG exhibits a 10× lower phosphorylation rate (0.10) and 2× faster dephosphorylation, virtually eliminating metabolic trapping. This enables compartmental modeling to derive true transport rate constants from dynamic LC-MS/MS data. As a stable 13C surrogate for 18F-3-FDG, it permits exhaustive ex vivo PET tracer validation without a cyclotron. Its distinct GLUT affinity (Ki 12.8 mM vs. 3-OMG 6.1 mM) supports competitive transporter isoform discrimination in uptake assays.

Molecular Formula C6H11FO5
Molecular Weight 183.14 g/mol
Cat. No. B12391040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-3-fluoro-D-glucose-13C
Molecular FormulaC6H11FO5
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1
InChIKeyRMHCJIQOFXULDL-SAHBNLNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-3-fluoro-D-glucose-13C: A C-3 Fluorinated, 13C-Labeled Glucose Analog for Selective Transport Studies and Metabolic Tracing


3-Deoxy-3-fluoro-D-glucose-13C (CAS 478518-97-7) is a stable isotope-labeled derivative of 3-deoxy-3-fluoro-D-glucose, a fluorinated glucose analog . This compound is distinguished by the substitution of a hydroxyl group with a fluorine atom at the C-3 position and the incorporation of a carbon-13 atom, which enables precise quantitation via LC-MS/MS and NMR . As a research chemical, it serves as a non-metabolizable or poorly metabolized tracer, facilitating the decoupling of glucose transport from downstream phosphorylation and metabolism [1].

Why 3-Deoxy-3-fluoro-D-glucose-13C Cannot Be Replaced by Other Fluorinated or Deoxy Glucose Analogs


The substitution of other glucose analogs for 3-deoxy-3-fluoro-D-glucose-13C is not scientifically valid due to distinct, quantifiable differences in their interaction with glucose transporters and downstream kinases. While 2-deoxy-2-fluoro-D-glucose (2-FDG) is widely used as a metabolic tracer, its phosphorylation by hexokinase is nearly equivalent to glucose, leading to significant intracellular trapping [1]. In contrast, 3-FDG is poorly phosphorylated and subject to more rapid dephosphorylation, which drastically alters its tissue accumulation profile [2]. Similarly, 3-O-methyl-D-glucose (3-OMG), another transport analog, exhibits a different affinity for the glucose transporter (Ki) compared to 3-FDG, affecting its utility in kinetic modeling [3]. These mechanistic disparities directly impact experimental outcomes in PET imaging, metabolic flux analysis, and transport kinetic studies, making a generic substitution inappropriate.

Quantitative Differentiation of 3-Deoxy-3-fluoro-D-glucose-13C from Its Closest Analogs: A Comparative Evidence Guide


3-FDG vs. 2-FDG: A 10-Fold Difference in Myocardial Phosphorylation Rate Drives Application Divergence

3-Deoxy-3-fluoro-D-glucose (D-3FDG) exhibits a dramatically lower rate of phosphorylation in myocardial tissue compared to 2-deoxy-2-fluoro-D-glucose (2-FDG). This is a critical differentiator for studies aiming to isolate glucose transport from its subsequent metabolism. Quantitative analysis in isolated perfused rat hearts revealed that the phosphorylation lumped constant (a measure of phosphorylation rate relative to glucose) for D-3FDG is 0.10 ± 0.01, which is an order of magnitude lower than that for 2-FDG, which averages 0.99 ± 0.05 [1]. Furthermore, the rate of dephosphorylation for D-3FDG-6-phosphate was found to be twice that of 2-FDG-6-phosphate [1]. This combination results in significantly less intracellular trapping of the 3-FDG analog, making it a superior choice for measuring membrane transport rates without the confounding variable of rapid metabolic accumulation [2].

Myocardial metabolism PET tracer kinetics Glucose transport Phosphorylation

3-FDG vs. 3-OMG: A 2-Fold Difference in Transporter Affinity Enables Distinct Kinetic Modeling

3-Deoxy-3-fluoro-D-glucose (D-3FDG) demonstrates a distinct affinity for the glucose transporter compared to 3-O-methyl-D-glucose (3-OMG), another commonly used transport analog. In competitive inhibition studies on isolated perfused rat hearts, D-3FDG was found to have an inhibition constant (Ki) of 12.8 ± 1.6 mM for glucose uptake, while 3-OMG had a Ki of 6.1 ± 1.1 mM [1]. This indicates that the transporter has roughly twice the affinity for 3-OMG as it does for D-3FDG under these conditions. The difference is essential for accurate compartmental modeling, as the choice of analog directly influences the derived kinetic rate constants [2].

Glucose transport Competitive inhibition Membrane kinetics Perfused heart

3-FDG vs. D-Glucose: Equivalent Transporter Binding in Human Erythrocytes Enables Valid Transport Studies

A key validation for the use of 3-deoxy-3-fluoro-D-glucose as a transport analog is its comparable interaction with the native glucose transporter. Studies on the human erythrocyte hexose transport system determined that the half-saturation constant for 3-deoxy-3-fluoro-D-glucose is not significantly different from that of D-glucose itself [1]. Specifically, the series of half-saturated constants was established as: 3-deoxy-3-fluoro-D-glucose = 3-O-methyl-D-glucose < D-glucose [1]. Furthermore, estimations of the dissociation energy of the sugar-carrier complex suggest that the binding of 3-deoxy-3-fluoro-D-glucose and D-glucose to the transport system are equivalent [1]. This provides strong evidence that the fluorinated analog is recognized and processed by the transporter in a manner that closely mimics the native substrate.

Hexose transport Human erythrocyte Carrier affinity Kinetic parameters

3-FDG: A Viable, Stable-Isotope Alternative for PET Probe Validation Without Radioactive Synthesis Infrastructure

The 13C-labeled version of 3-deoxy-3-fluoro-D-glucose serves as a direct, non-radioactive surrogate for the 18F-labeled PET tracer 3-FDG [1]. This is critical for developing and validating PET imaging protocols without requiring an on-site cyclotron or radiochemistry facility. The 13C-label enables precise quantitative analysis using LC-MS/MS, allowing researchers to measure tissue uptake, pharmacokinetics, and metabolite profiles with the same chemical entity that will be used in PET scans . In contrast, the unlabeled compound lacks this analytical sensitivity, and the 18F-labeled version has a 110-minute half-life that complicates extensive ex vivo analysis [1].

PET probe validation Stable isotope LC-MS/MS Tracer studies

3-FDG vs. 2-DG: Superior Tumor-to-Background Ratio in Biodistribution Studies for Enhanced Imaging Contrast

In comparative biodistribution studies using C3H mice bearing RIF-1 tumors, tritiated 3-FDG demonstrated a superior tumor-to-blood and tumor-to-liver ratio compared to 14C-labeled 2-deoxy-D-glucose (2-DG) at 60 minutes post-injection. The tumor-to-blood ratio for 3-FDG was 14.5, compared to 9.4 for 2-DG. Similarly, the tumor-to-liver ratio for 3-FDG was 7.4, versus 5.6 for 2-DG [1]. This indicates that 3-FDG provides a higher contrast between the target tissue (tumor) and the blood pool and liver background, which are common sites for metastatic disease. The improved contrast is a direct consequence of the differential handling of the two analogs by hexokinase and other metabolic enzymes [1].

Tumor imaging Biodistribution Glucose analog PET

3-FDG: A Low-Affinity Substrate for Hexokinase, Minimizing Intracellular Trapping for Accurate Transport Measurement

A core differentiating feature of 3-FDG is its role as a poorly phosphorylated substrate for hexokinase. In contrast to 2-FDG, which is a good substrate for this enzyme and becomes trapped intracellularly as 2-FDG-6-phosphate [1], 3-FDG phosphorylation is limited. This is quantitatively demonstrated by a phosphorylation lumped constant for D-3FDG that is only ~10% of that for 2-FDG [2]. This low phosphorylation rate, combined with a more rapid dephosphorylation, minimizes the accumulation of the phosphorylated metabolite. This property makes 3-FDG an ideal analog for isolating and measuring the unidirectional rate of glucose membrane transport, as the signal is not confounded by the slow, cumulative trapping that characterizes 2-FDG kinetics [3].

Glucose transport Hexokinase Phosphorylation Kinetic modeling

Optimal Research Applications for 3-Deoxy-3-fluoro-D-glucose-13C Based on Quantitative Evidence


Kinetic Modeling of Glucose Transport in Isolated Perfused Organs (e.g., Heart)

This compound is the preferred choice for studies aiming to quantify the rate of glucose membrane transport independent of metabolism. The evidence shows that its phosphorylation lumped constant is an order of magnitude lower than 2-FDG (0.10 vs. 0.99) [1], and its dephosphorylation rate is twice as fast [1]. This minimal metabolic trapping allows the use of compartmental models (e.g., 3- or 4-parameter fits) that accurately estimate transport rate constants from dynamic data, free from the confounding effects of intracellular accumulation [2].

Development and Validation of New PET Tracers for Glucose Transport

3-FDG-13C is an essential tool for the pre-clinical development of novel 18F-labeled PET tracers. As a stable, non-radioactive surrogate for 18F-3-FDG, it allows researchers to perform exhaustive ex vivo validation of tracer biodistribution, uptake mechanisms, and metabolite profiling using LC-MS/MS . This avoids the logistical and financial constraints of an on-site cyclotron and radiochemistry lab during the early phases of method development [3].

Quantitative Metabolic Flux Analysis by LC-MS/MS

The 13C isotopic label transforms 3-FDG from a simple inhibitor into a precise quantitative tracer. In metabolic studies, this compound can be used as an internal standard or a metabolic probe to track glucose uptake and its initial metabolic fate (e.g., conversion to 3-FDG-6-phosphate) with high sensitivity and specificity . This application is critical for understanding metabolic reprogramming in diseases like cancer and diabetes, where glucose transport can be a rate-limiting step.

Comparative Studies of Glucose Transporter (GLUT) Isoform Specificity

Given its distinct affinity for glucose transporters compared to 3-OMG (Ki of 12.8 mM vs. 6.1 mM) [4], 3-FDG-13C is a valuable probe for dissecting the functional characteristics of different GLUT isoforms. Researchers can use it in competitive uptake assays with various cell lines or expression systems to determine the relative affinity and transport kinetics of specific GLUT proteins for this class of fluorinated sugar, informing the design of more selective imaging agents or therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deoxy-3-fluoro-D-glucose-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.